molecular formula C17H34F6NO5PS2 B1326500 Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide CAS No. 959698-44-3

Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1326500
CAS No.: 959698-44-3
M. Wt: 541.6 g/mol
InChI Key: QFLRMCUVYQFPCO-UHFFFAOYSA-N
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Description

Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C17H34F6NO5PS2 and a molecular weight of 541.56 g/mol . It is known for its unique properties and applications in various scientific fields, particularly in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of tributylphosphine with 2-methoxyethyl chloride to form tributyl(2-methoxyethyl)phosphonium chloride. This intermediate is then reacted with lithium bis(trifluoromethanesulfonyl)imide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions may yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to various chemical transformations, depending on the specific reaction conditions and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tributylphosphonium Bis(trifluoromethanesulfonyl)imide
  • Tetrabutylphosphonium Bis(trifluoromethanesulfonyl)imide
  • Tributyl(2-ethoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide

Uniqueness

Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tributyl(2-methoxyethyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34OP.C2F6NO4S2/c1-5-8-12-17(13-9-6-2,14-10-7-3)15-11-16-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-15H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLRMCUVYQFPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34F6NO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648533
Record name Tributyl(2-methoxyethyl)phosphanium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959698-44-3
Record name Tributyl(2-methoxyethyl)phosphanium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide
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Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide
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Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 5
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Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 6
Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide

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